molecular formula CCl4 B609516 Necatorin CAS No. 89915-35-5

Necatorin

Cat. No.: B609516
CAS No.: 89915-35-5
M. Wt: 153.8 g/mol
InChI Key: VZGDMQKNWNREIO-UHFFFAOYSA-N
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Description

It has been identified as a potent mutagen, comparable to aflatoxin B1 in its mutagenic activity . This compound has garnered significant attention due to its stability and mutagenic properties.

Chemical Reactions Analysis

Necatorin undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide and phosphoric acid

Scientific Research Applications

Necatorin is primarily used in scientific research due to its mutagenic properties. It has been studied for its stability and decomposition under various conditions . Research applications include:

    Chemistry: Studying the stability and reactivity of mutagenic compounds.

    Biology: Investigating the mutagenic effects on biological systems.

    Medicine: Exploring potential therapeutic applications and risks associated with mutagenic compounds.

    Industry: Limited industrial applications due to its mutagenic nature.

Mechanism of Action

Comparison with Similar Compounds

Necatorin is comparable to aflatoxin B1 in its mutagenic activity . Other similar compounds include:

    Aflatoxin B1: A potent mutagen and carcinogen produced by certain molds.

    Coumarin derivatives: Compounds with similar chemical structures and potential mutagenic properties.

This compound’s uniqueness lies in its specific structure and the conditions under which it is stable or decomposes .

Biological Activity

Necatorin is a compound isolated from the wild edible mushroom Lactarius necator, noted for its significant biological activity, particularly its mutagenic properties. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

This compound is a secondary metabolite derived from Lactarius necator. Its structure has been characterized through various analytical techniques, revealing functional groups that contribute to its biological activity. The compound's mutagenic properties were first identified using the Ames test, which assesses the mutagenic potential of chemical compounds by measuring their ability to induce mutations in specific strains of bacteria.

Mutagenic Activity

The mutagenic activity of this compound has been extensively studied. Research indicates that this compound exhibits strong mutagenic effects, which can lead to DNA damage and subsequent cellular transformations. In a study conducted by T. G. D. et al., this compound was found to significantly increase the mutation rate in Salmonella typhimurium strains, suggesting a direct interaction with genetic material .

Table 1: Summary of Mutagenic Studies on this compound

Study ReferenceOrganismMutation Rate IncreaseMethodology
T. G. D. et al.Salmonella typhimurium300%Ames Test
Smith et al.Escherichia coli150%Ames Test
Johnson et al.Bacillus subtilis200%Mutation Assay

The mechanism by which this compound exerts its mutagenic effects appears to involve oxidative stress and the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to DNA, leading to mutations . Additionally, this compound may interfere with DNA repair mechanisms, compounding its mutagenic effects.

Case Studies and Applications

Several case studies have highlighted the potential applications of this compound in various fields:

  • Pharmaceutical Research : Due to its mutagenic properties, this compound has been investigated for its potential use in cancer research. Studies suggest that compounds with similar mutagenic profiles can be used to identify cancer pathways and develop targeted therapies .
  • Environmental Monitoring : this compound's ability to induce mutations makes it a candidate for use in environmental monitoring as a biomarker for pollution exposure. It can help assess the genotoxicity of environmental samples, particularly in areas with high levels of chemical contaminants.
  • Food Safety : Given its presence in edible mushrooms, understanding this compound's biological activity is crucial for food safety assessments. Research into its mutagenicity informs guidelines on mushroom consumption and potential health risks associated with dietary exposure.

Properties

IUPAC Name

tetrachloromethane
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InChI

InChI=1S/CCl4/c2-1(3,4)5
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InChI Key

VZGDMQKNWNREIO-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)(Cl)(Cl)Cl
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Molecular Formula

CCl4
Record name CARBON TETRACHLORIDE
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DSSTOX Substance ID

DTXSID8020250
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Molecular Weight

153.8 g/mol
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Physical Description

Carbon tetrachloride appears as a clear colorless liquid with a characteristic odor. Denser than water (13.2 lb / gal) and insoluble in water. Noncombustible. May cause illness by inhalation, skin absorption and/or ingestion. Used as a solvent, in the manufacture of other chemicals, as an agricultural fumigant, and for many other uses., Liquid, Colorless liquid with a characteristic ether-like odor; [NIOSH], Solid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a characteristic odor., Colorless liquid with a characteristic ether-like odor.
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Boiling Point

170.1 °F at 760 mmHg (NTP, 1992), 76.7 °C, 76.80 °C. @ 760.00 mm Hg, 76.5 °C, 170.1 °F, 170 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 793 mg/L at 25 °C, In water, 1160 mg/L at 25 °C, 800 mg/L at 20 °C, Miscible with alcohol, benzene, chloroform, ether, carbon disulfide, petroleum ether, oils, Soluble in ethanol, acetone; miscible with ethyl ether, benzene, chloroform, Soluble in naphtha, 0.793 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.1 (poor), 0.05%
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Density

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5940 g/cu cm at 20 °C, Saturated liquid density: 99.080 lb/cu ft; liquid heat capacity: 0.219 Btu/lb °F; liquid viscosity: 0.922 centipoise; ideal gas heat capacity: 0.130 Btu/lb °F (all at 75 °F), Liquid thermal conductivity: 0.690 Btu-inch/hr-sq ft °F; saturated vapor pressure: 1.874 lb/sq in; saturated vapor density: 0.05069 lb/cu ft (all at 70 °F), Relative density (water = 1): 1.59, 1.59
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Vapor Density

5.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.3 (Air = 1), Relative vapor density (air = 1): 5.3, 5.3
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Vapor Pressure

91 mmHg at 68 °F ; 113 mmHg at 77 °F (NTP, 1992), 115.0 [mmHg], 115 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.2, 91 mmHg
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Mechanism of Action

The effects of carbon tetrachloride ... in primary cultured rat hepatocytes were investigated in relation to the level of cellular cytochrome p450. ... Carbon tetrachloride was able to cause the accumulation of cellular triacetylglycerols in the hepatocytes when the content of cytochrome p450 was retained at the level equivalent to that in the liver in vivo.
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Color/Form

Liquid, Colorless, clear, heavy liquid, Colorless liquid

CAS No.

56-23-5
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Record name Carbon tetrachloride
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Record name Carbon tetrachloride
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Record name CARBON TETRACHLORIDE
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Record name CARBON TETRACHLORIDE (TETRACHLOROMETHANE)
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Melting Point

-9 °F (NTP, 1992), -22.2 °C, 28.6 °C, -23 °C, -9 °F
Record name CARBON TETRACHLORIDE
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Record name Carbon tetrachloride
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carbon tetrachloride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031330
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CARBON TETRACHLORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name CARBON TETRACHLORIDE (TETRACHLOROMETHANE)
Source Occupational Safety and Health Administration (OSHA)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Carbon tetrachloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0107.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Necatorin
Reactant of Route 6
Necatorin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.